
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one is an organic compound belonging to the quinoline family It is characterized by a quinoline core substituted with a methoxy group at the 8th position, a propyl group at the 4th position, and a butanone moiety at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The methoxy and propyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, the methoxy group can be introduced using methanol and a strong acid catalyst, while the propyl group can be added using propyl halides in the presence of a base.
Formation of the Butanone Moiety: The butanone moiety can be introduced through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: It intercalates into DNA, disrupting the replication and transcription processes, leading to cell death.
Inhibit Enzymes: It inhibits key enzymes involved in cellular metabolism, such as topoisomerases, which are essential for DNA replication and repair.
Induce Apoptosis: The compound induces apoptosis in cancer cells by activating caspase pathways and promoting the release of cytochrome c from mitochondria.
Comparaison Avec Des Composés Similaires
1-(8-Methoxy-4-propylquinolin-3-yl)butan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(4-methoxyphenyl)ethanone: This compound has similar methoxy substitutions but differs in the core structure, leading to different electronic and steric properties.
1-(4-Propylphenyl)-2-(4-propylphenyl)ethanone: This compound has similar propyl substitutions but lacks the quinoline core, resulting in different biological activities.
1-(8-Methoxyquinolin-3-yl)butan-1-one: This compound has a similar quinoline core but lacks the propyl substitution, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
189568-62-5 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
1-(8-methoxy-4-propylquinolin-3-yl)butan-1-one |
InChI |
InChI=1S/C17H21NO2/c1-4-7-12-13-9-6-10-16(20-3)17(13)18-11-14(12)15(19)8-5-2/h6,9-11H,4-5,7-8H2,1-3H3 |
Clé InChI |
JAJSHAYDVQCBEN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C=CC=C(C2=NC=C1C(=O)CCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


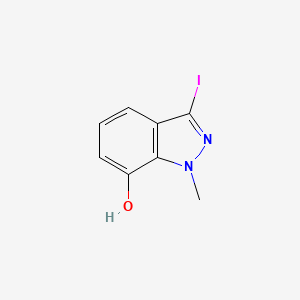
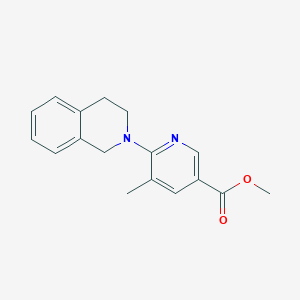

![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)

![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)
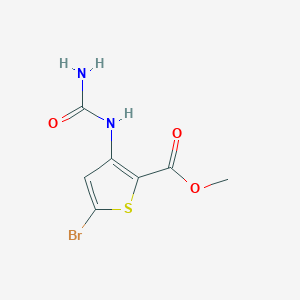
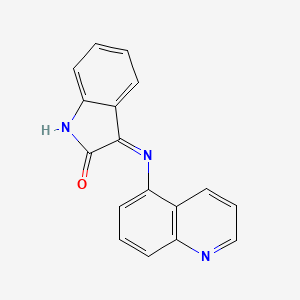
![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)
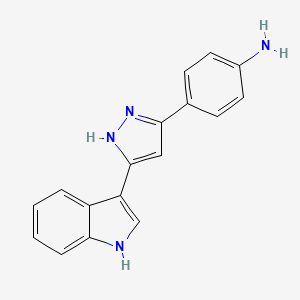
![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)

